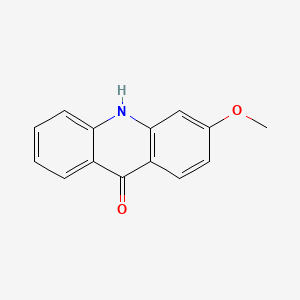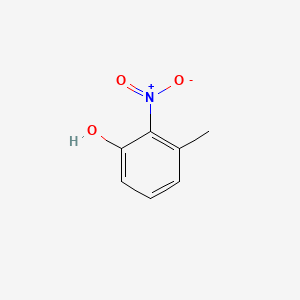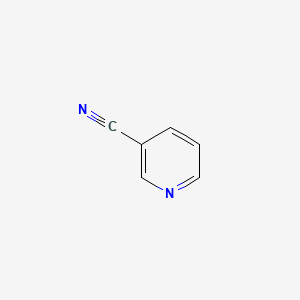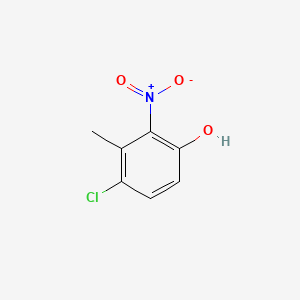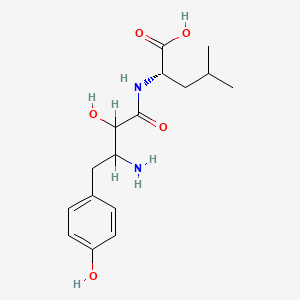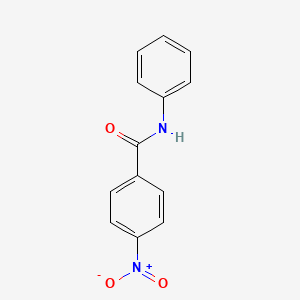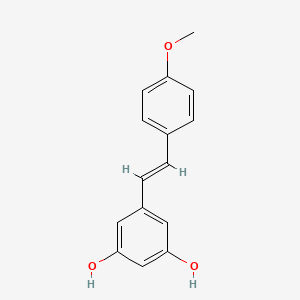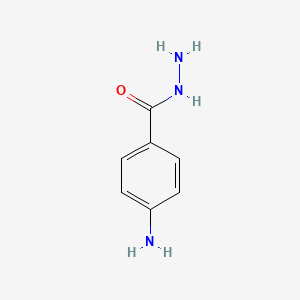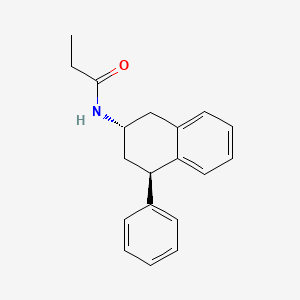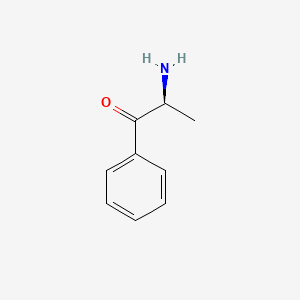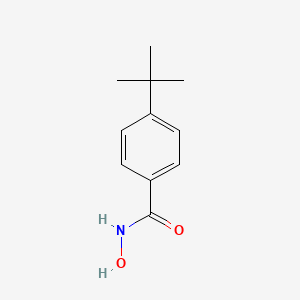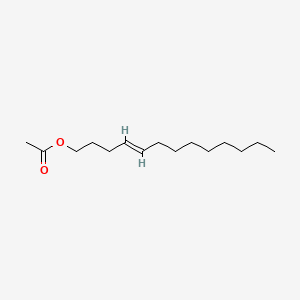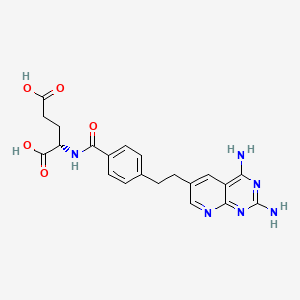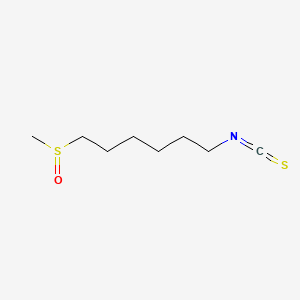
Hesperidin
描述
科学研究应用
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological assays.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis and inhibiting cell proliferation.
作用机制
Target of Action
Hesperin, also known as 6-(methylsulfinyl)hexyl isothiocyanate or 6-MITC, is a bioflavonoid found in a variety of nutritional supplements . It has been shown to regulate multiple targets, including Aurora kinase B , which plays a crucial role in cell division and maintaining the genetic stability of cells .
Mode of Action
Hesperin interacts with its targets, leading to various biochemical changes. For instance, it can inhibit transcription factors or regulatory enzymes essential for controlling inflammation-linked mediators, including nuclear factor-kappa B (NF-κB) , Inducible nitric oxide synthase (iNOS) , and cyclooxygenase-2 (COX-2) .
Biochemical Pathways
Hesperin affects several biochemical pathways. It has been shown to disrupt oxidative phosphorylation, mitochondrial dysfunction, and down-regulate the synthesis of ATP and lipid functions by the ER pathway . Additionally, it improves cellular antioxidant defenses by activating the ERK/Nrf2 signaling pathway .
Pharmacokinetics
Due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes, Hesperin’s oral bioavailability is less than 20% . It is quickly altered by environmental conditions such as temperature, pH, and light . Therefore, the development of nanoscale drug carriers is a viable strategy for improving Hesperin’s oral bioavailability .
Result of Action
Hesperin exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities . It also has anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . These effects are confirmed well in in vitro and in vivo studies . For instance, Hesperin has been shown to promote regeneration of ulcerated tissue and protect the stomach mucosa from hemorrhagic damage in rats subjected to indomethacin and hypothermic restrain stress-induced ulceration models .
Action Environment
The action of Hesperin can be influenced by various environmental factors. For example, its bioavailability can be affected by factors such as temperature, pH, and light . Moreover, the bacteria that produce endo-beta-glucosidase, beta-glucosidase, and alpha-mannosidase in the gut can convert Hesperin to its hesperetin, aglycone, which has stronger antiplatelet action and cytotoxicity than the parent molecule .
生化分析
Biochemical Properties
6-Methylsulfinylhexyl isothiocyanate interacts with various enzymes, proteins, and other biomolecules. It exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities . It also has anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities .
Cellular Effects
6-Methylsulfinylhexyl isothiocyanate has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cellular and intracellular molecules signaling . It also has positive effects on toxicities caused by drugs, metals, and chemicals .
Molecular Mechanism
The molecular mechanism of 6-Methylsulfinylhexyl isothiocyanate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to inhibit nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1) activities via IκBα, JNK, and P38 signaling pathways .
Temporal Effects in Laboratory Settings
The effects of 6-Methylsulfinylhexyl isothiocyanate change over time in laboratory settings. It has been shown to ameliorate oxidative stress in animals exposed to severe environmental conditions .
Dosage Effects in Animal Models
The effects of 6-Methylsulfinylhexyl isothiocyanate vary with different dosages in animal models. It has been found to exert protective effects against natural and chemical toxins-induced organ toxicity .
Metabolic Pathways
6-Methylsulfinylhexyl isothiocyanate is involved in various metabolic pathways. It influences the lipid and glucose metabolism through the activation of the AMPK and PPAR signaling pathways .
Transport and Distribution
6-Methylsulfinylhexyl isothiocyanate is transported and distributed within cells and tissues. When taken orally, it is hydrolyzed by the gut flora and then absorbed in the colon .
准备方法
Synthetic Routes and Reaction Conditions: Hesperin can be synthesized through the reaction of 6-methylsulfinylhexylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimized parameters for yield and purity .
化学反应分析
Types of Reactions: Hesperin undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The isothiocyanate group can be reduced to amine using reducing agents like lithium aluminum hydride.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Thiourea derivatives
相似化合物的比较
Sulforaphane: Another isothiocyanate found in cruciferous vegetables with similar anticancer and antimicrobial properties.
Phenethyl isothiocyanate: Known for its chemopreventive properties and ability to induce phase II detoxification enzymes.
Allyl isothiocyanate: Found in mustard and horseradish, exhibits antimicrobial and anticancer activities .
Uniqueness: Hesperin is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates. This structural feature enhances its solubility and stability, making it a valuable compound for various applications .
属性
IUPAC Name |
1-isothiocyanato-6-methylsulfinylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS2/c1-12(10)7-5-3-2-4-6-9-8-11/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZVZULJKVALRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431173 | |
| Record name | 6-(methylsulfinyl)hexyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-35-7 | |
| Record name | 6-Methylsulfinylhexyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylsulfinylhexyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(methylsulfinyl)hexyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HESPERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RUP6Q3JBB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Isothiocyanato-6-(methylsulfinyl)hexane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038461 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


